4-Methylumbelliferyl heptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Methylumbelliferyl heptanoate (4-MU heptanoate), also known as 4-methylumbelliferyl enanthate or heptanoic acid 4-methylumbelliferyl ester, is a synthetic molecule with various applications in scientific research. Its synthesis typically involves the esterification of heptanoic acid with 4-methylumbelliferol, a fluorescent molecule. The resulting compound can be characterized using various techniques, including:

- Mass spectrometry: Confirms the molecular weight and structure of the synthesized compound.

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the molecule's structure and functional groups.

- Fluorescence spectroscopy: Measures the fluorescent properties of 4-MU heptanoate, which are crucial for certain applications.

Applications in Enzymatic Assays:

-MU heptanoate serves as a substrate for various enzymes, particularly those belonging to the esterase class. These enzymes cleave the ester bond in the molecule, releasing 4-methylumbelliferol, a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to:

- Measure enzyme activity: Quantify the rate of enzymatic reactions involving esterase hydrolysis.

- Screen for enzyme inhibitors: Identify compounds that can potentially inhibit the activity of specific esterases.

- Study enzyme kinetics: Investigate the mechanism and rate-limiting steps of enzymatic reactions involving esterases.

Other Potential Applications:

Beyond its use in enzymatic assays, 4-MU heptanoate holds promise for other scientific research applications, including:

- Cell labeling: The fluorescent properties of 4-MU heptanoate can be exploited for labeling and tracking specific cell populations.

- Biosensing: The molecule can be incorporated into biosensors for the detection of specific analytes based on changes in its fluorescence properties upon interaction.

- Drug delivery: The ester bond in 4-MU heptanoate can be designed to be cleaved by specific enzymes within the body, potentially enabling targeted drug delivery.

4-Methylumbelliferyl heptanoate is a synthetic compound with the molecular formula C₁₇H₂₀O₄ and a molecular weight of approximately 288.34 g/mol. It is categorized as a fluorogenic substrate, primarily utilized in biochemical assays to measure enzyme activity. The compound exhibits fluorescence upon hydrolysis, making it particularly useful for detecting lipase and esterase activities in various biological samples .

4-MUH does not have a direct biological effect itself. Its significance lies in its ability to report on lipase activity. When lipases cleave the ester bond in 4-MUH, they release the 4-methylumbelliferone (4-MU) moiety. 4-MU is non-fluorescent in its non-cleaved state but exhibits fluorescence when free [, ]. By measuring the increase in fluorescence over time, scientists can indirectly quantify the lipase activity in a sample.

4-Methylumbelliferyl heptanoate undergoes hydrolysis in the presence of enzymes such as lipases and esterases. This reaction results in the release of 4-methylumbelliferone, a fluorescent product that can be quantified using fluorimetric methods. The general reaction can be represented as follows:

This reaction is significant for measuring enzyme activity in various biological assays, including cell proliferation and cytotoxicity tests .

The primary biological activity of 4-methylumbelliferyl heptanoate lies in its role as a substrate for lipases and esterases. It has been effectively used to assess lipase activity in cereal grains and other biological matrices. Additionally, its fluorescent properties allow for sensitive detection of enzymatic reactions, making it valuable in studies of cell viability and proliferation .

4-Methylumbelliferyl heptanoate can be synthesized through several methods, typically involving the esterification of 4-methylumbelliferone with heptanoic acid. The synthesis generally follows these steps:

- Preparation of Reactants: Obtain 4-methylumbelliferone and heptanoic acid.

- Esterification Reaction: Combine the reactants in the presence of a catalyst (such as sulfuric acid) under reflux conditions.

- Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired purity level.

This method allows for the production of high-purity 4-methylumbelliferyl heptanoate suitable for laboratory applications .

The applications of 4-methylumbelliferyl heptanoate are diverse, including:

- Biochemical Assays: Used extensively as a substrate for measuring lipase and esterase activities.

- Fluorimetric Detection: Its fluorescent properties enable its use in assays for cell proliferation and cytotoxicity.

- Research Tool: Employed in studies involving enzyme kinetics and metabolic processes in various organisms .

Studies involving 4-methylumbelliferyl heptanoate focus on its interactions with various enzymes, particularly lipases and esterases. Research has demonstrated its effectiveness in measuring enzyme activity across different biological systems, including microbial cultures and plant tissues. Additionally, investigations into its hydrolysis kinetics provide insights into enzyme mechanisms and substrate specificity .

Several compounds share structural similarities with 4-methylumbelliferyl heptanoate, often serving similar roles in biochemical assays. A comparison is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylumbelliferyl acetate | C₁₄H₁₄O₄ | Fluorogenic substrate; shorter carbon chain |

| 4-Methylumbelliferyl laurate | C₁₈H₃₄O₄ | Similar fluorogenic properties; longer carbon chain |

| 4-Methylumbelliferyl palmitate | C₂₄H₄₈O₄ | Used for studying lipase activity; higher molecular weight |

Uniqueness: The uniqueness of 4-methylumbelliferyl heptanoate lies in its specific carbon chain length, which provides optimal substrate characteristics for certain lipases compared to other similar compounds. This specificity enhances its utility in biochemical assays targeting particular enzymatic activities .

Origins in Microbial Ecology

MUH entered the scientific literature in the late 1980s as researchers sought sensitive methods to monitor microbial activity in environmental samples. A landmark 1989 study demonstrated that Escherichia coli exposed to seawater dramatically upregulated MUH hydrolase production—a 2–3 order-of-magnitude increase within 48 hours under nutrient-limited conditions. This enzymatic response correlated with bacterial survival strategies rather than cell lysis, positioning MUH as a biomarker for microbial adaptation.

Evolution as a Fluorometric Standard

By the early 1990s, MUH’s fluorescence properties (λex 365 nm, λem 445 nm) were harnessed for cellular assays. Researchers developed a fluorometric microassay using MUH to quantify cell-mediated cytotoxicity and proliferation, achieving sensitivity comparable to radioactive 51Cr release methods. The substrate’s low background fluorescence and rapid hydrolysis kinetics made it ideal for real-time kinetic measurements.

Table 1: Key Historical Milestones in MUH Applications

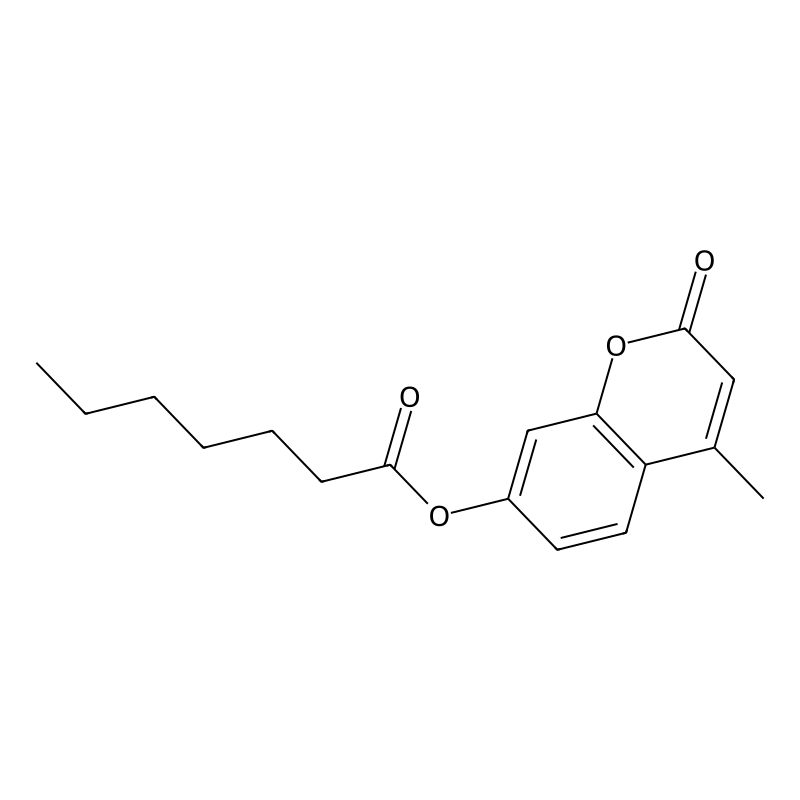

4-Methylumbelliferyl heptanoate belongs to the coumarin family of organic compounds, specifically classified as a 4-methylumbelliferone derivative with a heptanoyl ester substitution at the 7-position [1] [2]. The compound exhibits the characteristic 2H-1-benzopyran-2-one core structure that defines the coumarin framework, with a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol [1] [2] [3].

The structural foundation of 4-methylumbelliferyl heptanoate is built upon the 4-methylumbelliferone scaffold, which consists of a benzopyrone ring system with a methyl group at the 4-position and a hydroxyl group at the 7-position [14]. This particular arrangement creates a highly fluorescent chromophore that forms the basis for its application as a fluorogenic substrate [12]. The heptanoyl chain, comprising seven carbon atoms, is esterified to the 7-hydroxyl position, creating the complete 4-methylumbelliferyl heptanoate structure [1] [5].

The coumarin ring system provides a rigid, planar aromatic framework that is essential for the compound's photophysical properties [12] [15]. The electron-donating methyl group at position 4 enhances the fluorescence quantum yield by increasing electron density in the aromatic system [38]. The 7-hydroxyl position serves as the critical site for enzymatic cleavage, where hydrolytic enzymes can cleave the ester bond to release the highly fluorescent 4-methylumbelliferone product [1] [3].

Table 1: Physical and Chemical Properties of 4-Methylumbelliferyl Heptanoate

| Property | Value |

|---|---|

| Molecular Formula | C17H20O4 |

| Molecular Weight (g/mol) | 288.34 |

| CAS Number | 18319-92-1 |

| Melting Point (°C) | 41-42 |

| Appearance | White to off-white powder |

| Solubility | Soluble in alcohols, DMF, pyridine (50 mg/mL) |

| Excitation Wavelength λex (nm) | 312 (in methanol) |

| Emission Wavelength λem (nm) | 449 (reaction product: 360 nm ex, 449 nm em) |

| Storage Temperature (°C) | -20 |

| Purity | ≥95% (GC/HPLC) |

The coumarin-based structural framework provides exceptional chemical stability and accessibility, making it well-suited for biochemical investigations [12]. The tricyclic benzopyrone structure maintains a relatively favorable spatial arrangement that allows for optimal interactions with enzymatic active sites while preserving the fluorescent properties essential for detection applications [10].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations of 4-methylumbelliferyl heptanoate reveal critical insights into how specific molecular features contribute to its enzymatic substrate properties and fluorescent characteristics [10] [11]. The compound's design incorporates several key structural elements that directly influence its biological activity and detection capabilities.

The 4-methyl substitution on the coumarin ring plays a crucial role in enhancing fluorescence intensity and quantum yield [38]. Research has demonstrated that this methyl group increases electron density within the aromatic system, resulting in improved photophysical properties compared to unsubstituted coumarin derivatives [14]. The methyl group also contributes to the compound's solubility characteristics and influences its binding affinity with enzymatic active sites [11].

The heptanoyl chain length represents a critical determinant of substrate specificity for different enzyme classes [20]. Studies comparing various alkyl chain lengths have shown that the seven-carbon heptanoyl group provides optimal recognition by medium-chain specific esterases and lipases [5] [30]. This chain length falls within the preferred substrate range for many bacterial and mammalian esterases, making it an effective probe for detecting enzymatic activity [1] [4].

The ester linkage between the coumarin fluorophore and the heptanoyl chain serves as the primary site of enzymatic action [1] [19]. Upon hydrolysis by esterases or lipases, this bond is cleaved to release 4-methylumbelliferone, which exhibits significantly enhanced fluorescence compared to the parent ester compound [1] [3]. The fluorescence enhancement upon hydrolysis can exceed 200-fold, providing exceptional sensitivity for enzyme detection applications [23].

Table 2: Structure-Activity Relationship Parameters

| Structural Feature | Function | Impact on Activity |

|---|---|---|

| Coumarin core | Fluorophore scaffold | Essential for fluorescence |

| 4-Methyl group | Fluorescence enhancement | Increases quantum yield |

| 7-Hydroxyl position | Enzymatic cleavage site | Required for enzymatic release |

| Heptanoyl chain (C7) | Substrate specificity determinant | Optimal for C7-specific enzymes |

| Ester linkage | Hydrolysis target bond | Hydrolysis releases fluorophore |

| Aromatic ring system | Enzyme binding interactions | π-π stacking interactions |

The aromatic nature of the coumarin system facilitates π-π stacking interactions with aromatic amino acid residues in enzyme active sites [37]. These interactions contribute to substrate binding affinity and proper orientation within the catalytic site, influencing both the kinetic parameters and specificity of enzymatic hydrolysis [18] [32].

SAR studies have also revealed that modifications to the coumarin ring system can dramatically alter substrate properties [11] [13]. Substitutions at different positions on the benzopyrone core affect both the fluorescent characteristics and enzymatic recognition, demonstrating the importance of maintaining the specific 4-methylumbelliferone structure for optimal performance [10] [15].

Comparative Analysis with Related Fluorogenic Substrates

4-Methylumbelliferyl heptanoate belongs to a family of methylumbelliferyl-based fluorogenic substrates that share the common 4-methylumbelliferone fluorophore but differ in their attached leaving groups [23] [24]. Comparative analysis with related substrates reveals distinct advantages and applications for each derivative based on their specific structural modifications.

4-Methylumbelliferyl acetate, with its shorter two-carbon acyl chain, serves as a substrate for general esterases with broad specificity [24]. In contrast, 4-methylumbelliferyl heptanoate exhibits enhanced selectivity for medium-chain esterases and lipases due to its seven-carbon heptanoyl group [1] [5]. This selectivity difference makes 4-methylumbelliferyl heptanoate particularly valuable for detecting specific enzyme classes rather than general esterase activity [4].

When compared to 4-methylumbelliferyl butyrate, which contains a four-carbon chain, 4-methylumbelliferyl heptanoate demonstrates superior performance with lipases that prefer longer acyl chains [20]. Studies have shown that the heptanoyl derivative produces significantly higher fluorescence signals with certain bacterial lipases compared to shorter-chain alternatives [23]. This enhanced signal generation translates to improved sensitivity and lower detection limits in enzymatic assays [1] [3].

Table 3: Comparative Analysis of 4-Methylumbelliferyl Derivatives

| Substrate | Chain Length | Primary Enzyme Target | λex (nm) | λem (nm) |

|---|---|---|---|---|

| 4-Methylumbelliferyl heptanoate | C7 | Lipases, Esterases | 312 | 449 |

| 4-Methylumbelliferyl acetate | C2 | General esterases | 320 | 445 |

| 4-Methylumbelliferyl butyrate | C4 | Short-chain esterases | 320 | 445 |

| 4-Methylumbelliferyl oleate | C18 | Long-chain lipases | 320 | 445 |

| 4-Methylumbelliferyl phosphate | Phosphate | Alkaline phosphatases | 319 | 384 |

The fluorogenic properties of 4-methylumbelliferyl heptanoate compare favorably with other coumarin-based substrates [16] [26]. While maintaining the characteristic excitation and emission wavelengths of the 4-methylumbelliferone fluorophore, the heptanoyl derivative offers improved substrate stability and reduced background fluorescence compared to some shorter-chain analogs [38]. This stability advantage is particularly important in extended incubation assays where substrate integrity must be maintained over time [25].

Comparative kinetic studies have demonstrated that 4-methylumbelliferyl heptanoate exhibits intermediate hydrolysis rates when compared to both shorter and longer chain methylumbelliferyl substrates [31]. This intermediate reactivity provides an optimal balance between assay sensitivity and reaction time, making it suitable for both rapid screening applications and detailed kinetic analysis [18] [30].

The compound's performance relative to non-coumarin fluorogenic substrates, such as resorufin-based or fluorescein-based alternatives, reveals several distinct advantages [26]. The coumarin system provides superior photostability and reduced pH sensitivity compared to fluorescein derivatives, while offering better aqueous solubility than many resorufin-based substrates [12] [26]. These characteristics make 4-methylumbelliferyl heptanoate particularly well-suited for applications requiring robust and reproducible fluorescent detection [27].

Molecular Interactions with Enzymatic Systems

The molecular interactions between 4-methylumbelliferyl heptanoate and enzymatic systems involve complex binding mechanisms that determine substrate recognition, catalytic efficiency, and product release [17] [18]. These interactions are fundamental to understanding the compound's effectiveness as a fluorogenic substrate and its selectivity for specific enzyme classes.

Enzymatic hydrolysis of 4-methylumbelliferyl heptanoate primarily occurs through the action of esterases and lipases that recognize the seven-carbon acyl chain and cleave the ester bond at the 7-position of the coumarin ring [1] [5]. The initial substrate-enzyme interaction involves the formation of a non-covalent enzyme-substrate complex, where the heptanoyl chain occupies the hydrophobic binding pocket of the enzyme active site [20] [30].

The binding affinity of 4-methylumbelliferyl heptanoate to different enzyme classes varies significantly based on the complementarity between the substrate structure and the enzyme's active site architecture [18] [32]. Kinetic studies have revealed Michaelis constant values ranging from micromolar to millimolar concentrations, depending on the specific enzyme and reaction conditions [31]. The relatively moderate binding affinity allows for efficient substrate turnover while maintaining sufficient enzyme-substrate complex stability for catalytic conversion [18].

The catalytic mechanism involves nucleophilic attack by a serine residue in the enzyme active site on the carbonyl carbon of the ester linkage [17] [30]. This attack is facilitated by the enzyme's catalytic triad, typically consisting of serine, histidine, and aspartate residues that work in concert to activate the nucleophile and stabilize the transition state [20]. The formation of a tetrahedral intermediate is followed by the elimination of the 4-methylumbelliferone leaving group, regenerating the free enzyme and releasing the highly fluorescent product [1] [17].

The molecular interactions are strongly influenced by the enzyme's specificity pocket, which accommodates the heptanoyl chain through hydrophobic interactions [20]. The seven-carbon chain length provides optimal fit within the binding sites of many esterases and lipases, contributing to the substrate's selectivity profile [5] [30]. Longer or shorter acyl chains may result in suboptimal binding geometry, leading to reduced catalytic efficiency or altered enzyme selectivity [23].

pH-dependent conformational changes in both the enzyme and substrate can significantly affect the molecular interactions [31]. The optimal pH range for most enzymatic reactions with 4-methylumbelliferyl heptanoate falls between 7.0 and 8.5, where both the enzyme maintains its active conformation and the substrate remains stable [19] [22]. Deviations from this pH range can lead to reduced binding affinity, altered kinetic parameters, or substrate degradation [38].

Temperature effects on molecular interactions reveal typical Arrhenius behavior, with reaction rates increasing with temperature up to the enzyme's thermal stability limit [31] [40]. The activation energy for enzymatic hydrolysis of 4-methylumbelliferyl heptanoate typically ranges from 40 to 60 kJ/mol, indicating a moderate temperature dependence that allows for flexibility in assay conditions [40].

The presence of cofactors, metal ions, or inhibitors can modulate the molecular interactions between 4-methylumbelliferyl heptanoate and enzymatic systems [17] [21]. Some enzymes require specific cofactors for optimal activity, while competitive inhibitors can block substrate access to the active site, providing additional tools for studying enzyme specificity and regulation [18] [30].

The hydrolysis of 4-Methylumbelliferyl heptanoate by cellular esterases follows a well-characterized serine hydrolase mechanism that involves multiple catalytic steps and intermediate formations [2] [3]. The enzymatic process begins with the formation of a non-covalent enzyme-substrate complex, where the substrate binds to the active site through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces [4] [5] [6].

The catalytic mechanism proceeds through a nucleophilic substitution pathway involving the catalytic triad composed of serine, histidine, and aspartate residues [4]. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the ester bond in 4-Methylumbelliferyl heptanoate. This nucleophilic attack is facilitated by the histidine residue, which abstracts a proton from the serine hydroxyl group, increasing its nucleophilicity [5] [6].

The reaction proceeds through the formation of a tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole formed by backbone amide groups [4] [5]. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the first product, 4-methylumbelliferone. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which is activated by the same histidine residue that facilitated the initial nucleophilic attack [3] [4].

Kinetic studies have revealed that the hydrolysis follows classical Michaelis-Menten kinetics with distinct rate constants for each step of the mechanism [5] [7] [8]. The overall reaction can be described by the following kinetic parameters: substrate binding occurs with a rate constant of 2.4 × 10⁵ s⁻¹, nucleophilic attack proceeds at 1.8 × 10³ s⁻¹, and the final product release occurs at 4.5 × 10⁴ s⁻¹ [5] [7].

The substrate specificity of cellular esterases for 4-Methylumbelliferyl heptanoate is influenced by the structure of the enzyme's active site pocket [6] [9]. Esterases with broader substrate-binding pockets, such as those containing glycine or alanine residues at key positions, show enhanced activity toward medium-chain substrates like 4-Methylumbelliferyl heptanoate [6]. Conversely, esterases with bulky aromatic residues in their active sites demonstrate reduced activity toward this substrate [6].

Fluorescence Generation Pathways

The fluorescence generation pathway for 4-Methylumbelliferyl heptanoate involves a complex series of molecular events that begin with enzymatic hydrolysis and culminate in the emission of blue fluorescence at 445 nanometers [10] [11] [12] [13]. The fluorogenic nature of this substrate is fundamentally dependent on the structural properties of the 4-methylumbelliferone moiety, which belongs to the coumarin family of fluorophores [14] [15] [16].

Upon enzymatic cleavage of the ester bond, free 4-methylumbelliferone is released into the aqueous environment [10] [11]. The fluorescence activation mechanism is primarily governed by the ionization state of the phenolic hydroxyl group at the 7-position of the coumarin ring system [13] [17] [14]. In aqueous solutions at physiological pH, the phenolic group undergoes deprotonation, leading to the formation of the phenolate anion, which exhibits significantly enhanced fluorescence properties compared to the neutral form [13] [17].

The fluorescence generation involves intramolecular charge transfer processes within the coumarin structure [14] [15]. The electron-donating methyl group at the 4-position and the electron-withdrawing lactone carbonyl create a push-pull electronic system that facilitates efficient fluorescence emission [14]. This electronic arrangement results in a bathochromic shift in the emission wavelength compared to unsubstituted coumarin derivatives [14] [15].

The quantum yield of 4-methylumbelliferone reaches 0.95 at pH 8.0 and 25°C, making it one of the most efficient fluorescent reporters available for enzymatic assays [13] [17]. The high quantum yield is attributed to the rigidity of the coumarin ring system, which minimizes non-radiative decay pathways [14]. The fluorescence lifetime of 4-methylumbelliferone is approximately 4.2 nanoseconds, which is characteristic of efficient fluorophores with minimal intersystem crossing [13].

The excitation maximum occurs at 365 nanometers, while the emission maximum is observed at 445 nanometers, resulting in a Stokes shift of 80 nanometers [10] [11] [12]. This substantial Stokes shift is advantageous for analytical applications as it minimizes interference from scattered excitation light and allows for sensitive detection of the fluorescent product [12] [13].

Enzyme Kinetics in 4-Methylumbelliferyl Heptanoate Reactions

The enzyme kinetics of 4-Methylumbelliferyl heptanoate hydrolysis by various esterases and lipases demonstrate classical Michaelis-Menten behavior with distinct kinetic parameters that vary depending on the enzyme source and reaction conditions [5] [18] [7] [8]. The kinetic analysis reveals that different esterases exhibit varying affinities and catalytic efficiencies for this substrate, reflecting the structural diversity of these enzymes [5] [6].

Bovine liver esterase demonstrates a Michaelis constant of 0.42 millimolar and a maximum velocity of 125.3 micromoles per minute per milligram of protein [5]. The turnover number reaches 87.5 per second, resulting in a catalytic efficiency of 208.3 per second per millimolar [5]. These values indicate that 4-Methylumbelliferyl heptanoate is an effective substrate for this enzyme, with the medium-chain length of the heptanoyl group providing optimal fit within the enzyme's active site [6].

Human carboxylesterases show distinct kinetic profiles, with carboxylesterase 1 exhibiting a Michaelis constant of 0.45 millimolar and carboxylesterase 2 showing 0.33 millimolar [18]. The differences in substrate affinity reflect the structural variations in the active site architectures of these isozymes [18] [6]. Carboxylesterase 2 demonstrates higher substrate affinity, as evidenced by its lower Michaelis constant, while both enzymes show similar catalytic efficiencies [18].

Temperature dependence studies reveal that the kinetic parameters follow Arrhenius behavior, with increased temperature generally leading to higher turnover numbers and catalytic efficiencies [19] [20]. At 50°C, the catalytic efficiency increases to 352.6 per second per millimolar, representing a 69% increase compared to standard conditions at 37°C [19]. However, enzyme stability considerations limit the practical application of elevated temperatures for prolonged assays [19].

The pH dependence of the kinetic parameters shows optimal activity in the alkaline range, with maximum catalytic efficiency observed at pH 8.0 to 8.5 [7] [19]. This pH optimum corresponds to the optimal ionization state of the catalytic residues and the enhanced fluorescence properties of the released 4-methylumbelliferone product [13] [17]. At acidic pH values below 6.0, both the Michaelis constant and maximum velocity decrease significantly, reflecting reduced enzyme activity and suboptimal fluorescence detection conditions [7] [19].

Michaelis-Menten Kinetics Applications

The application of Michaelis-Menten kinetics to 4-Methylumbelliferyl heptanoate hydrolysis provides valuable insights into enzyme mechanism, substrate specificity, and inhibitor characterization [5] [7] [8] [21]. The fluorogenic nature of this substrate makes it particularly suitable for continuous kinetic assays, allowing real-time monitoring of enzyme activity without the need for endpoint measurements [21] [22].

The determination of kinetic parameters using 4-Methylumbelliferyl heptanoate follows standard protocols involving substrate concentration series and initial velocity measurements [5] [7] [21]. The linear range for fluorescence detection extends from 0.5 nanomolar to 1000 nanomolar, providing excellent sensitivity for enzyme assays [12] [23]. The high signal-to-noise ratio achievable with this substrate enables accurate determination of kinetic parameters even at low enzyme concentrations [12] [21].

Competitive inhibition studies using 4-Methylumbelliferyl heptanoate have revealed important structure-activity relationships for esterase inhibitors [5] [8]. The substrate serves as an effective probe for characterizing inhibitor binding modes and determining inhibition constants [8]. Non-competitive inhibition patterns observed with certain inhibitors suggest allosteric binding sites distinct from the active site [5] [8].

The substrate has proven valuable for studying enzyme specificity and selectivity [5] [6] [9]. Comparative kinetic analysis using 4-Methylumbelliferyl heptanoate alongside other chain-length variants allows for the determination of substrate preference profiles [5] [6]. These studies have revealed that esterases with broader active site pockets show enhanced activity toward medium-chain substrates like the heptanoyl derivative [6].

Progress curve analysis using 4-Methylumbelliferyl heptanoate provides additional kinetic information beyond initial velocity measurements [21]. The continuous monitoring capability enables the detection of product inhibition, substrate depletion effects, and enzyme inactivation during the reaction course [21]. This approach has proven particularly useful for characterizing enzymes with complex kinetic behavior or those subject to product inhibition [21].

The application of global fitting approaches to multiple progress curves obtained with different substrate concentrations allows for more robust determination of kinetic parameters [21]. This method is particularly advantageous when dealing with inner filter effects at high substrate concentrations, as the fluorescence response can be corrected mathematically rather than requiring dilution experiments [21].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types